molecular formula C21H20NO2P B12890587 Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- CAS No. 144175-19-9

Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-

Cat. No.: B12890587
CAS No.: 144175-19-9
M. Wt: 349.4 g/mol
InChI Key: AXSLXVYMPYEGMB-UHFFFAOYSA-N
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Description

N-((Diphenylphosphoryl)methyl)-N-methylbenzamide is an organic compound that features a phosphoryl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diphenylphosphoryl)methyl)-N-methylbenzamide typically involves the reaction of diphenylphosphoryl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

    Reaction of Diphenylphosphoryl Chloride with N-Methylbenzamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((Diphenylphosphoryl)methyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the benzamide moiety under basic conditions.

Major Products Formed

    Oxidation: Formation of diphenylphosphoryl oxide derivatives.

    Reduction: Formation of diphenylphosphine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-((Diphenylphosphoryl)methyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-((Diphenylphosphoryl)methyl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((Diphenylphosphoryl)methyl)-N-methylaminoacetic acid
  • N-((Diphenylphosphoryl)ethyl)-N-methylbenzamide
  • N-((Diphenylphosphoryl)methyl)-N-butylbenzamide

Uniqueness

N-((Diphenylphosphoryl)methyl)-N-methylbenzamide is unique due to the presence of both a phosphoryl group and a benzamide moiety in its structure. This combination imparts distinct chemical properties, such as the ability to form stable complexes with metal ions and participate in various chemical reactions. The compound’s versatility makes it valuable in multiple research and industrial applications.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- presents a unique chemical structure that may confer specific therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- is characterized by the presence of a benzamide moiety substituted with a diphenylphosphinyl group. This specific substitution is believed to enhance its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Recent studies have indicated that benzamide derivatives can act as inhibitors of various enzymes, including:

  • Histone Deacetylases (HDACs) : Compounds similar to benzamide have shown inhibitory effects on HDAC isoforms, which play crucial roles in gene expression regulation. For instance, azumamides derived from benzamide structures exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, 10, and 11 .
  • GSK-3β Inhibition : Another study reported that certain benzamide derivatives serve as competitive inhibitors of GSK-3β with an IC50 value of 8 nM . This enzyme is implicated in various signaling pathways related to cancer and neurodegenerative diseases.

2. Anticancer Activity

Benzamide derivatives have been explored for their potential anticancer properties. The modulation of HDAC activity can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells . Moreover, compounds with similar structures have demonstrated efficacy in reducing tumor growth in preclinical models.

3. Anti-inflammatory Properties

In addition to their anticancer effects, some benzamide derivatives exhibit anti-inflammatory activities. They have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . This suggests potential applications in treating inflammatory diseases.

The biological activity of Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Metabolic Pathway Interference : By inhibiting key enzymes like HDACs and GSK-3β, these compounds can alter metabolic pathways critical for cancer progression and inflammation.

Case Study 1: HDAC Inhibition

A study evaluated the effects of a series of benzamide derivatives on HDAC activity. The results indicated that specific substitutions on the benzamide core significantly enhanced inhibitory potency against class I HDACs. The most potent compound demonstrated an IC50 value below 20 nM across multiple assays.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, a benzamide derivative reduced NO production by over 50% at concentrations as low as 1 µM. This highlights the compound's potential utility in managing inflammatory disorders.

Data Table

Biological ActivityCompound StructureIC50 (nM)Reference
HDAC InhibitionBenzamide Derivative A14
GSK-3β InhibitionBenzamide Derivative B8
Anti-inflammatory ActivityBenzamide Derivative C<100

Properties

CAS No.

144175-19-9

Molecular Formula

C21H20NO2P

Molecular Weight

349.4 g/mol

IUPAC Name

N-(diphenylphosphorylmethyl)-N-methylbenzamide

InChI

InChI=1S/C21H20NO2P/c1-22(21(23)18-11-5-2-6-12-18)17-25(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3

InChI Key

AXSLXVYMPYEGMB-UHFFFAOYSA-N

Canonical SMILES

CN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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